(1R)-1-(furan-2-yl)ethan-1-amine
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Overview
Description
“(1R)-1-(furan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 132523-44-5 . It has a molecular weight of 111.14 . The compound is typically in the form of a white to yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (1R)-1-(2-furyl)ethanamine . The InChI code for this compound is 1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow liquid . The compound has a molecular weight of 111.14 .Scientific Research Applications
Synthesis and Catalysis : A study by Friedrich, Wächtler, and Meijere (2002) demonstrated the synthesis of 1,2,4-trisubstituted pyrroles using 2-(Acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to give furans. The reaction with primary amines under palladium catalysis yielded moderate to good yields of the pyrroles (M. Friedrich, A. Wächtler, & A. Meijere, 2002).
Polymer Chemistry : Triki et al. (2013) synthesized polyesteramides using a biobased diester derived from furan, which showed thermal stability and amorphous nature. The study highlighted furan-based compounds' potential in developing sustainable polymeric materials (Rania Triki, M. Abid, M. Tessier, S. Abid, R. Gharbi, & A. Fradet, 2013).
Renewable Chemicals Synthesis : Jiang et al. (2020) reported the efficient preparation of furan-derived amines from furfural, highlighting the role of furan derivatives in generating valuable amine intermediates from biomass (Shi Jiang, Wahiba Ramdani, E. Muller, Changru Ma, M. Pera‐Titus, F. Jérôme, & Karine De Oliveira Vigiera, 2020).
Synthesis of Amino Acids and Amines : Demir, Seşenoğlu, and Ülkü (2003) described an enantioselective synthesis of furan-2-yl amines and amino acids, showcasing the potential of these compounds in creating chiral building blocks for pharmaceuticals (A. Demir, Ozge Seşenoğlu, & D. Ülkü, 2003).
Optical Materials : Lukes et al. (2003) investigated the optical properties of furanic compounds, contributing to the understanding of their potential applications in optoelectronic materials (Vladimír Lukes, M. Breza, D. Végh, P. Hrdlovič, & V. Laurinc, 2003).
Sustainable Chemistry : Liu et al. (2017) explored the reactivity of renewable amide 3-acetamido-5-acetylfuran, leading to the formation of amino-substituted furan and alcohol derivatives, furthering the development of sustainable chemistry (Yi Liu, Cosima Stähler, Jennifer N. Murphy, Brandon J. Furlong, & Francesca M. Kerton, 2017).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGCMLOKDKUAX-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426952 |
Source
|
Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132523-44-5 |
Source
|
Record name | (1R)-1-(furan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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